4-[1-(1,3-benzodioxol-5-yl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarbaldehyde
Overview
Description
4-[1-(1,3-benzodioxol-5-yl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarbaldehyde is a chemical compound that has been used in scientific research for many years. It is a potent inhibitor of the enzyme monoamine oxidase, which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Mechanism of Action
The mechanism of action of 4-[1-(1,3-benzodioxol-5-yl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarbaldehyde is to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, the levels of these neurotransmitters are increased, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[1-(1,3-benzodioxol-5-yl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarbaldehyde are primarily related to its effects on neurotransmitter metabolism. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to changes in behavior and physiology. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various diseases such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[1-(1,3-benzodioxol-5-yl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarbaldehyde in lab experiments include its potent inhibitory effects on monoamine oxidase and its ability to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Future Directions
For research on 4-[1-(1,3-benzodioxol-5-yl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarbaldehyde include further studies on its effects on neurotransmitter metabolism and its potential use in the treatment of various diseases such as depression, anxiety, and Parkinson's disease. Additionally, research could be done on the development of new and safer monoamine oxidase inhibitors that could be used in clinical settings.
Scientific Research Applications
The primary use of 4-[1-(1,3-benzodioxol-5-yl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarbaldehyde in scientific research is as a monoamine oxidase inhibitor. It has been used to study the role of monoamine oxidase in the metabolism of neurotransmitters and the effects of its inhibition on behavior and physiology. It has also been used to study the effects of neurotransmitter imbalances on various diseases such as depression, anxiety, and Parkinson's disease.
properties
IUPAC Name |
4-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-9-17-3-5-18(6-4-17)12-8-15(21)19(16(12)22)11-1-2-13-14(7-11)24-10-23-13/h1-2,7,9,12H,3-6,8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXYIPFYUSTLEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(1,3-Benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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